molecular formula C8H16ClN3 B1421372 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride CAS No. 1221725-29-6

2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride

Cat. No. B1421372
M. Wt: 189.68 g/mol
InChI Key: HVLHAMGGGXIJHX-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride is a chemical compound with the CAS Number: 1221725-29-6 . It has a molecular weight of 189.69 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15N3.ClH/c1-8(7-9)11-5-3-10(2)4-6-11;/h8H,3-6H2,1-2H3;1H . This indicates that the molecule consists of a piperazine ring with a methyl group and a propanenitrile group attached .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been used in the synthesis of other chemicals, such as in the preparation of pyridine derivatives through nucleophilic substitution reactions (Mishriky & Moustafa, 2013).
  • It serves as a key synthons in the creation of a wide variety of heterocyclic substances, demonstrating significant roles in the synthesis of new compounds with potential applications in various fields (Behbehani, Ibrahim, Makhseed & Mahmoud, 2011).

Biological and Pharmacological Applications

  • Compounds related to 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride have shown promising antibacterial activities and pharmacological properties, such as in the study of temafloxacin hydrochloride (Chu et al., 1991).
  • Its derivatives have been found to possess antibacterial, antifungal, and anticancer activities, highlighting its potential in drug discovery and therapeutic applications (Shareef et al., 2016).

Material Science and Other Applications

  • This compound and its derivatives have applications in material science, such as in the synthesis of specific polymers or as intermediates in the development of novel materials with unique properties (Jiang et al., 2007).

Safety And Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The safety data sheet can be found here .

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)propanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.ClH/c1-8(7-9)11-5-3-10(2)4-6-11;/h8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLHAMGGGXIJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N1CCN(CC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride

CAS RN

1221725-29-6
Record name 1-Piperazineacetonitrile, α,4-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221725-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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